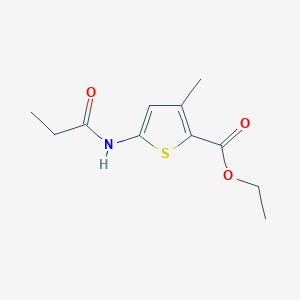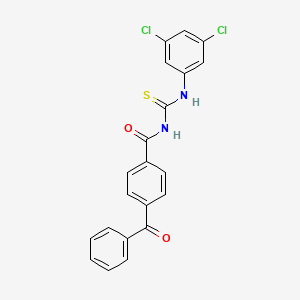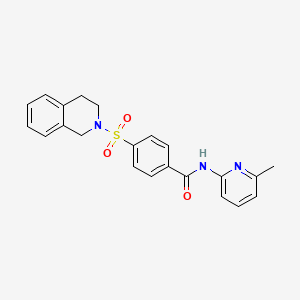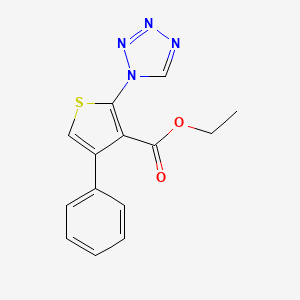![molecular formula C20H11Cl2N3O6 B6523921 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide CAS No. 310414-42-7](/img/structure/B6523921.png)
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide” is a chemical compound. In the title compound, the dihedral angle between the two benzene rings is 74.83°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09° and 78.38°, respectively, to the mean plane through the acetamide group . It is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Synthesis Analysis
The compound is formed as an intermediate in the synthesis of anxiety disorder active pharmaceutical ingredient lorazepam . 4-Chloroaniline is used as a raw material and 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide and 2-iodo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide are formed as intermediates in the synthesis .Molecular Structure Analysis
The molecular structure of the compound has been studied using crystallography . The dihedral angle between the two benzene rings is 74.83°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09° and 78.38°, respectively, to the mean plane through the acetamide group .Chemical Reactions Analysis
The compound is involved in the acetylation reaction . It is also involved in reactions of acetic anhydride and acetyl chloride .Physical And Chemical Properties Analysis
The compound has a molecular weight of 308.15 . It is monoclinic with a = 11.1371 (11) Å, b = 5.0661 (6) Å, c = 25.594 (3) Å, β = 100.672 (9)° .Wirkmechanismus
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide acts as an inhibitor by binding to the active site of an enzyme or protein and preventing it from performing its normal function. This inhibition can be either reversible or irreversible, depending on the type of enzyme or protein that is being inhibited. This compound can also act as a reagent by catalyzing certain chemical reactions, such as the formation of ethers and aryl halides.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological experiments, and has been found to have a variety of effects. This compound has been found to inhibit the activity of certain enzymes and proteins, which can be useful in biochemical and physiological experiments. This compound has also been found to have anti-inflammatory and anti-cancer properties, and has been used in experiments to study the effects of these properties. This compound has also been found to have antioxidant and anti-microbial properties, and has been used in experiments to study the effects of these properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide in laboratory experiments has a variety of advantages and limitations. One of the advantages of using this compound is that it is relatively easy to synthesize, and can be used in a variety of experiments. This compound can also be used as both an inhibitor and a reagent, which makes it useful in a variety of experiments. However, this compound can also be toxic to certain organisms, and should be used with caution. In addition, this compound can be difficult to obtain in some areas, and may require special ordering.
Zukünftige Richtungen
There are a variety of potential future directions for the use of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide in scientific research. This compound could be used in further studies to investigate its anti-inflammatory and anti-cancer properties. This compound could also be used in further studies to investigate its antioxidant and anti-microbial properties. This compound could also be used in further studies to investigate its potential as an inhibitor of certain enzymes and proteins. This compound could also be used in further studies to investigate its potential as a reagent in certain chemical reactions. Finally, this compound could be used in further studies to investigate its potential as a synthetic intermediate in the synthesis of other compounds.
Synthesemethoden
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide can be synthesized using a variety of methods, including the Grignard reaction, the Williamson ether synthesis, and the Ullmann reaction. The Grignard reaction is a type of nucleophilic substitution reaction in which an alkyl or aryl halide is reacted with a Grignard reagent to produce an alcohol. The Williamson ether synthesis is a method of forming ethers using an alkoxide and an alkyl halide. The Ullmann reaction is a method of forming aryl halides by reacting an aryl halide with a metal salt.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide has been used in a variety of scientific research applications, including as a synthetic intermediate, an inhibitor, and a reagent. As a synthetic intermediate, this compound can be used to synthesize a variety of other compounds, including pharmaceuticals and other chemicals. As an inhibitor, this compound can be used to inhibit the activity of certain enzymes or proteins, which can be useful in biochemical and physiological experiments. As a reagent, this compound can be used to catalyze certain chemical reactions, such as the formation of ethers and aryl halides.
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O6/c21-12-5-6-18(16(9-12)19(26)15-3-1-2-4-17(15)22)23-20(27)11-7-13(24(28)29)10-14(8-11)25(30)31/h1-10H,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZAMTJWFLRIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide](/img/structure/B6523851.png)


![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6523890.png)

![N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6523900.png)

![3-(3,5-dimethylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B6523918.png)
![N-{[5-(butan-2-ylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B6523928.png)
![6-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B6523932.png)
![ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B6523947.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6523955.png)